molecular formula C15H20ClFN2O2 B5067554 2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide

2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B5067554
M. Wt: 314.78 g/mol
InChI Key: RFQSYSFXZYXYPG-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic elements, making it a versatile candidate for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process may include:

    Halogenation: Introduction of chlorine and fluorine atoms to the phenol ring.

    Etherification: Formation of the phenoxy group by reacting the halogenated phenol with an appropriate alkyl halide.

    Amidation: Coupling the phenoxy intermediate with 1-methylpiperidine to form the final amide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amide group to a carboxylic acid.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Influencing cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group.

    2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure but with a butanamide group.

Uniqueness

2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide stands out due to its specific combination of halogenated phenoxy and piperidine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-10(21-14-4-3-11(17)9-13(14)16)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQSYSFXZYXYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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